molecular formula C10H10N2O4S3 B5359299 3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide

3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B5359299
M. Wt: 318.4 g/mol
InChI Key: NFCIESKPIOGBOT-UHFFFAOYSA-N
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Description

3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound that combines the thiazole and sulfonamide groups, both of which are known for their significant biological activities. This compound has garnered attention due to its potential antibacterial properties, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S3/c1-18(13,14)8-3-2-4-9(7-8)19(15,16)12-10-11-5-6-17-10/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCIESKPIOGBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 3-methylsulfonylbenzenesulfonyl chloride with 2-aminothiazole under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives and sulfonamide derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been extensively studied for its antibacterial properties. It has shown potent activity against both Gram-negative and Gram-positive bacteria, making it a valuable compound in the development of new antibacterial agents.

Mechanism of Action

The antibacterial activity of 3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is attributed to its ability to disrupt bacterial cell membranes. The compound forms complexes with cell-penetrating peptides, which enhance its ability to penetrate bacterial cells and exert its antibacterial effects. This unique mechanism of action makes it effective against a wide range of bacterial strains .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
  • 2,4-disubstituted thiazoles

Uniqueness

3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide stands out due to its unique combination of thiazole and sulfonamide groups, which confer significant antibacterial activity. Its ability to form complexes

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